molecular formula C7H6INO B12331491 2-Amino-4-iodobenzaldehyde

2-Amino-4-iodobenzaldehyde

Cat. No.: B12331491
M. Wt: 247.03 g/mol
InChI Key: BNHDYEGFRRJETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-iodobenzaldehyde is an organic compound with the molecular formula C7H6INO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-iodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-amino-benzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-iodobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    4-Iodobenzaldehyde: Similar structure but lacks the amino group, resulting in different reactivity and applications.

    2-Amino-5-iodobenzaldehyde: Similar structure but with the iodine atom at a different position, leading to variations in chemical behavior.

    2-Amino-4-bromobenzaldehyde:

Uniqueness: 2-Amino-4-iodobenzaldehyde is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

2-amino-4-iodobenzaldehyde

InChI

InChI=1S/C7H6INO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2

InChI Key

BNHDYEGFRRJETH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)C=O

Origin of Product

United States

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